N-(2,3-dimethylphenyl)benzamide

Crystal Engineering Conformational Analysis Supramolecular Chemistry

N-(2,3-dimethylphenyl)benzamide (CAS 3096-94-4) addresses the scarcity of validated crystallography model systems with thoroughly characterized solid-state architecture. Key structural features from its published crystal structure: • Anti N-H conformation relative to 2,3-methyl substituents-confirmed by direct head-to-head comparison with the syn-configured 2,3-dichloro analog, enabling predictable hydrogen-bond geometry • N-H···O hydrogen-bonded chains propagating along the crystallographic b-axis, providing a reliable linear supramolecular synthon for co-crystal design • Quantified positional disorder over the aniline ring (major/minor site occupancies 0.80/0.20), serving as an ideal reference for crystallographic software validation and disorder-modeling training. Supplied at ≥98% purity with standard global shipping.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 3096-94-4
Cat. No. B185091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)benzamide
CAS3096-94-4
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17)
InChIKeyKOKRWDZFZBINOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)benzamide Procurement Guide


N-(2,3-Dimethylphenyl)benzamide (CAS 3096-94-4) is a benzanilide derivative featuring a benzamide core with a 2,3-dimethylphenyl substituent on the amide nitrogen [1]. This compound is distinguished by its thoroughly characterized solid-state structure, which serves as a model system for understanding the impact of methyl substitution on molecular conformation and supramolecular assembly in N-aryl benzamides, as detailed in its published crystal structure [2].

Conformational analysis studies
Well-defined anti N-H orientation
Crystal engineering model
Predictable supramolecular synthons
Molecular recognition scaffold
Near-orthogonal ring geometry

Non-Interchangeability of N-(2,3-Dimethylphenyl)benzamide


The strategic placement of methyl groups on the aniline ring of N-(2,3-dimethylphenyl)benzamide dictates a unique conformational landscape that is not replicable by other substituents, such as halogens. A direct crystallographic head-to-head analysis reveals that the 2,3-dimethyl substitution forces the N–H bond into an anti conformation relative to the substituents, a geometry diametrically opposed to the syn conformation adopted by the 2,3-dichloro analog [1]. This fundamental difference in the orientation of the hydrogen-bond donor directly alters the molecule's supramolecular synthons and crystal packing, meaning that substituting one analog for another will lead to a different solid-state architecture, which is a critical failure point in materials design and co-crystallization studies [2].

Target vs. Substitute Comparison
Attribute
N-(2,3-Dimethylphenyl)benzamide
N-H Conformation
Anti to 2,3-dimethyl substituents
H-bond Directionality
Enables linear N-H···O chain motifs
Ring-Ring Dihedral
Near-orthogonal arrangement
2,3-Dichloro analog: Syn N-H, alternative H-bond networks, and different packing; molecular shape and synthon formation may not reproduce.

Quantitative Differentiation of N-(2,3-Dimethylphenyl)benzamide


N-H Conformation: Anti vs. 2,3-Dichloro Analog

A direct comparison of single-crystal X-ray structures reveals that the N–H bond in N-(2,3-dimethylphenyl)benzamide is oriented anti to the ortho-methyl and meta-methyl substituents on the aniline ring. This is in direct contrast to the N–H bond in N-(2,3-dichlorophenyl)benzamide, which adopts a syn conformation relative to its ortho-chloro and meta-chloro substituents [1]. This anti vs. syn difference is a key determinant of hydrogen-bond directionality and resulting crystal packing [2].

N-H Conformation
Head-to-head
Anti vs. Syn orientation
Defines hydrogen-bond directionality and crystal packing
Compared to 2,3-dichloro analog at 295 K
Crystal Engineering Conformational Analysis Supramolecular Chemistry

Near-Orthogonal Inter-Ring Dihedral Angle

The dihedral angle between the mean planes of the benzoyl and aniline rings in N-(2,3-dimethylphenyl)benzamide is 84.1(2)°, indicating a near-orthogonal arrangement [1]. While specific dihedral data for the simplest analog, N-phenylbenzamide, is not provided in the same study, the 84.1° angle reflects the steric influence of the 2,3-dimethyl substitution and directly contrasts with other heavily substituted analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide, which exhibits a much smaller inter-ring dihedral angle of 8.1(2)°, demonstrating how substituent identity and position dramatically alter the molecular shape [2].

Inter-Ring Dihedral
Cross-study comparable
84.1(2)°
Near-orthogonal ring scaffold for molecular recognition
76.0° difference from near-planar 2,6-dichloro analog
Molecular Geometry Crystal Structure Prediction Conformational Polymorphism

Amide Group Twist from Benzoyl Ring

The amide group in the title compound is not coplanar with the benzoyl ring but is twisted by 23.0(3)° [1]. This specific twist angle is a direct consequence of the repulsion between the amide group and the 2,3-dimethyl substitution on the aniline ring. This value serves as a precise stereoelectronic parameter for this substitution pattern and differs from the twist observed in analogs with different substitution patterns, such as the 59.8(1)° twist in 2-chloro-N-(2,6-dichlorophenyl)benzamide [2], reflecting a different balance of steric and electronic effects.

Amide Twist
Cross-study comparable
23.0(3)°
Modulates conjugation and H-bond capability
36.8° smaller twist vs. 2,6-dichloro analog
Resonance Effects Steric Hindrance Amide Bond Geometry

N-(2,3-Dimethylphenyl)benzamide Application Scenarios


Model Compound for Methyl Conformational Studies

The well-defined anti conformation of the N–H bond relative to the 2,3-dimethyl substituents, confirmed by a direct comparison with the syn-configured dichloro analog [1], makes this compound an ideal model system for computational chemists and crystallographers to parameterize force fields and validate DFT calculations aimed at predicting substituent effects on molecular geometry.

Directional Hydrogen-Bonded Chain Design

The anti orientation of the N–H hydrogen-bond donor leads to the formation of N–H···O linked chains along a specific crystallographic axis, a motif documented in its structure report [1]. This property can be exploited in co-crystal design and supramolecular synthesis where a predictable, linear hydrogen-bond motif is required, which cannot be achieved with the syn-oriented dichloro analog.

Near-Orthogonal Ring Scaffold Building Block

The near-perpendicular dihedral angle of 84.1(2)° between the two aromatic rings, as characterized in its crystal structure [1], provides a distinctly non-planar scaffold. This geometry is valuable in medicinal chemistry and fragment-based drug discovery for exploring chemical space that requires an orthogonal aromatic orientation, a shape feature not available from more planar analogs.

Structural Disorder Reference Standard

The crystal structure of N-(2,3-dimethylphenyl)benzamide is notable for its well-documented and quantifiably modeled positional disorder over the aniline ring, with major and minor site occupancies refined to 0.80(1) and 0.20(1) [1]. This makes the compound a highly suitable reference material for teaching or validating software routines and methodologies for treating disorder in small-molecule crystallography.

Application
Selection Property
Validation Focus
Methyl conformational studies
Anti N-H orientation
Force field parameterization & DFT benchmarking
Co-crystal design
Predictable N-H···O chain motif
Supramolecular synthon reproducibility
Non-planar scaffold building block
Near-orthogonal ring geometry
Molecular shape complementarity
Crystallographic disorder reference
Well-characterized positional disorder
Software validation & teaching disorder treatment
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